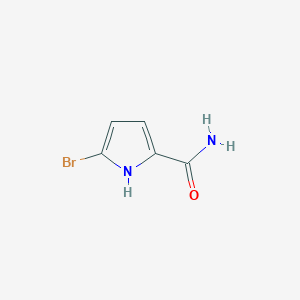

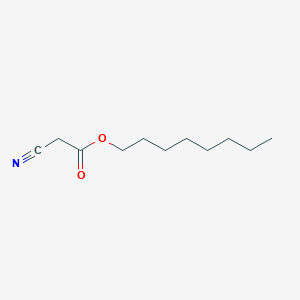

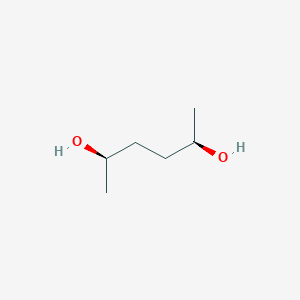

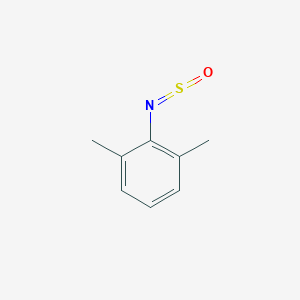

1,3-Dimethyl-2-(sulfinylamino)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfur-containing organic compounds is well represented in the provided papers. For instance, the four-component synthesis of (Z)-4-alkoxy-1,3-dimethylalk-2-enyl methyl sulfones involves the intermediacy of sultines, which are derived from the suprafacial hetero-Diels-Alder addition of sulfur dioxide to dienes . Additionally, the synthesis of sterically hindered

Aplicaciones Científicas De Investigación

Summary of the Application

Amidine sulfonamides and benzene sulfonamides were developed and their structures were confirmed by elemental and spectral analysis. These compounds were screened for their antibacterial and antifungal activities against medically important bacterial strains and fungi .

Methods of Application or Experimental Procedures

The compounds were characterized by FT-IR, and the characteristics band at 1621–1707 cm −1 for imine stretching of amidine sulfonamides, 3280–3367 cm −1 of N-H amide stretching for benzene sulfonamides .

Results or Outcomes

Among the tested compounds, it was found that compounds 3b, 9a, and 9b have most potent activity against S. aureus, A. flavus, and A. parasiticus, respectively, and were found to be more active than sulfamethoxazole and itraconazole with MIC values 40 μ g/mL .

2. Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters

Summary of the Application

Sulfoxides and sulfinamides play important roles in the pharmaceutical industry, organic synthesis, and fine chemicals. This review demonstrates that, under catalysis by transition metals, β-sulfinyl esters, as nucleophilic reagents, react with a variety of electrophilic reagents to produce sulfoxides and sulfinamides .

Methods of Application or Experimental Procedures

The review discusses the use of β-sulfinyl esters as nucleophilic reagents, which react with a variety of electrophilic reagents to produce sulfoxides and sulfinamides under the catalysis by transition metals .

Results or Outcomes

The review highlights the important prospect of the asymmetric catalytic synthesis of chiral sulfur-containing molecules in this field .

3. Synthesis and Applications of Sodium Sulfinates

Summary of the Application

This review highlights the preparation of sodium sulfinates (RSO 2 Na) and their multifaceted synthetic applications. Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Methods of Application or Experimental Procedures

The review discusses the use of sodium sulfinates as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .

Results or Outcomes

The review provides a unique and comprehensive overview of sodium sulfinates, which summarizes 355 core references up to March 2020. The chemistry of sodium sulfinate salts is divided into several sections based on the classes of sulfur-containing compounds with some critical mechanistic insights that are also disclosed .

4. Iodine-Induced Sulfenylation of Electron-Rich Arenes

Summary of the Application

This research involves the iodine-induced sulfenylation of electron-rich arenes with sodium arylsulfinates .

Methods of Application or Experimental Procedures

The research discusses the use of iodine as an inducer for the sulfenylation of electron-rich arenes with sodium arylsulfinates. The reaction was carried out under the influence of Ph3P as a reducing agent in H2O at 100 °C .

Results or Outcomes

A broad spectrum of substrates, including 2-naphthol derivatives, 2-alkoxynaphthalenes, 1,3,5-trimethoxy-benzene 1,3-benzenediols, and N, N-dimethyl aniline were successfully sulfenylated .

Safety And Hazards

“1,3-Dimethyl-2-(sulfinylamino)benzene” is classified as a hazardous substance . It has been assigned the signal word “Danger” and is associated with various hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

1,3-dimethyl-2-(sulfinylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-4-3-5-7(2)8(6)9-11-10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRVOUXRJSMZTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=S=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-2-(sulfinylamino)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)